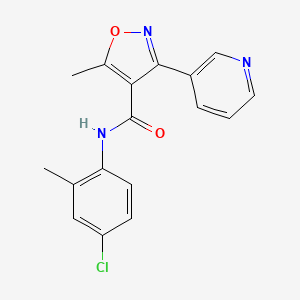
N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide, commonly referred to by its CAS number 1358044-81-1, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 327.77 g/mol. Its structure features a chloro-substituted phenyl group, a pyridine moiety, and an oxazole ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄ClN₃O₂ |
| Molecular Weight | 327.77 g/mol |
| CAS Number | 1358044-81-1 |
Anticancer Activity
Research indicates that compounds containing oxazole derivatives exhibit significant anticancer properties. The compound under investigation has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that derivatives of oxazole can inhibit key signaling pathways involved in cancer progression, such as the MAPK pathway .
Case Study:
In a study assessing the cytotoxic effects of similar compounds on HeLa cells (cervical cancer), it was found that specific substitutions on the oxazole ring enhanced anti-proliferative activity significantly . The compound's ability to induce apoptosis in cancer cells may be attributed to its interaction with cellular signaling pathways.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar oxazole derivatives have shown effectiveness against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus .
Research Findings:
In vitro studies revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 4–8 µM against susceptible strains of M. tuberculosis . This suggests that modifications to the oxazole structure can enhance antimicrobial efficacy.
Anti-inflammatory Activity
The compound's anti-inflammatory properties are noteworthy as well. It has been reported that oxazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophages .
Mechanism of Action:
The anti-inflammatory effects are believed to stem from the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Variations in substituents on the oxazole ring and the phenyl group can significantly influence its pharmacological profile.
Key SAR Insights:
- Chloro Substitution: The presence of a chloro group enhances lipophilicity and may improve binding affinity to biological targets.
- Pyridine Moiety: The pyridine ring contributes to increased solubility and bioavailability.
- Oxazole Ring: Modifications on this ring can lead to enhanced anticancer and antimicrobial activities.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-5-methyl-3-pyridin-3-yl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-8-13(18)5-6-14(10)20-17(22)15-11(2)23-21-16(15)12-4-3-7-19-9-12/h3-9H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCXPCDGSQHUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(ON=C2C3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















